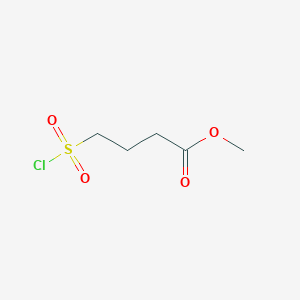
N-Isobutyl-2-propen-1-amine
Overview
Description
N-Isobutyl-2-propen-1-amine is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 130.4±9.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.8±3.0 kJ/mol, a flash point of 19.5±10.9 °C, and an index of refraction of 1.423 . The compound has 1 H-bond acceptor, 1 H-bond donor, 4 freely rotating bonds, and no Rule of 5 violations .Scientific Research Applications
Chemical Synthesis
- N-Isobutyl-2-propen-1-amine derivatives are used in the synthesis of complex compounds. For example, Fleck et al. (2003) describe the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use, starting from an isobutyl derivative (Fleck, T., McWhorter, W., DeKam, R. N., & Pearlman, B. A., 2003).
Material Science
- The compound finds application in the field of material science. Sun et al. (2021) synthesized tertiary amine-structured compounds using N-Isobutyl derivatives for potential applications in stimulating response materials (Sun, Q.-H., Dong, P., Fan, Y., Han, Y.-Z., Huang, W., Jiang, L., Jiang, Q., Xue, X., Yang, H., & Jiang, B., 2021).
Polymer and Resin Technology
- It is used in polymer and resin technology. Špaček et al. (1987) studied the kinetics of curing epoxy resins with amines, including N-Isobutyl derivatives, highlighting its role in enhancing the reaction process (Špaček, V., Pouchlý, J., & Biroš, J., 1987).
Catalysis
- Sharma et al. (2011) explored the use of bis(2-isobutyrylamidophenyl)amine in stabilizing cobalt(II) complexes for catalytic oxidation processes (Sharma, S. K., May, P., Jones, M. B., Lense, S., Hardcastle, K., & MacBeth, C., 2011).
Proteomic Research
- In proteomic research, Zieske (2006) discussed the application of iTRAQ reagent technology for protein complex studies, where isobaric reagents are amine specific, allowing for the identification and quantitation of proteins, showing the relevance of this compound in such analyses (Zieske, L., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUGOKVTBKQMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453696 | |
| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-04-6 | |
| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)


![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
![1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B1610241.png)


